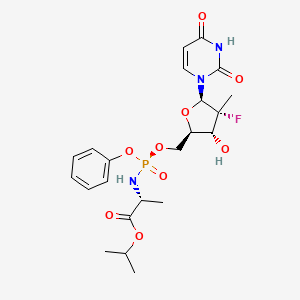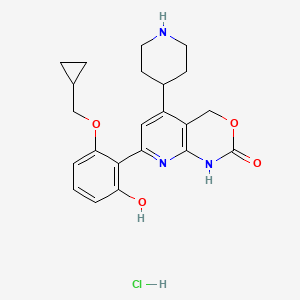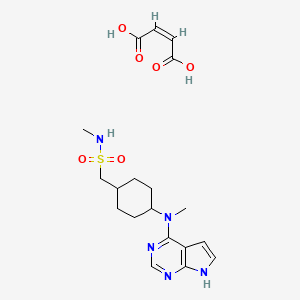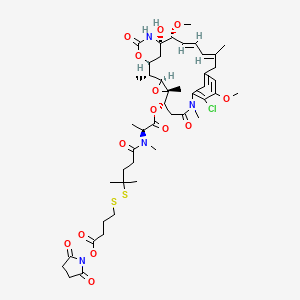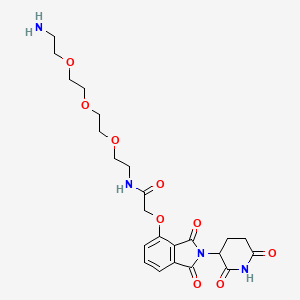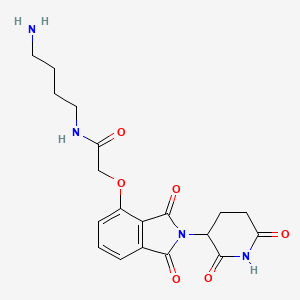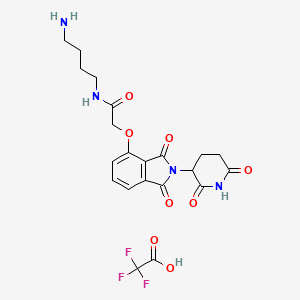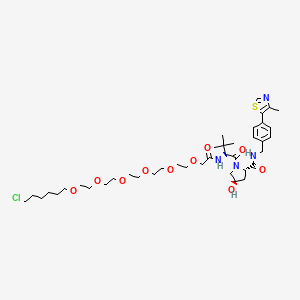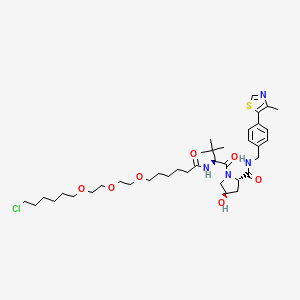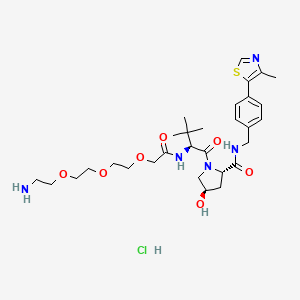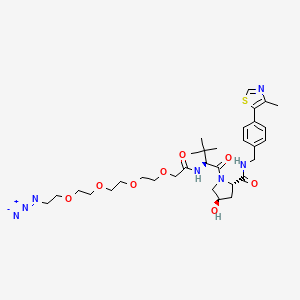![molecular formula C22H21Cl5N8 B560650 6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;trihydrochloride CAS No. 1782235-14-6](/img/structure/B560650.png)
6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHIR 99021 trihydrochloride is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), a serine/threonine kinase involved in various cellular processes. This compound has gained significant attention in the fields of molecular biology, regenerative medicine, and stem cell research due to its ability to modulate the Wnt/β-catenin signaling pathway .
Mechanism of Action
Target of Action
CHIR-99021 trihydrochloride, also known as CHIR 99021 trihydrochloride, is a highly potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3) . GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular pathways .
Mode of Action
The mechanism of action of CHIR-99021 involves inhibiting the activity of GSK-3 . GSK-3 has two isoforms, GSK-3α and GSK-3β, and CHIR-99021 can inhibit both isoforms . By inhibiting GSK-3, CHIR-99021 disrupts the phosphorylation of specific target proteins in the Wnt/β-catenin signaling pathway .
Biochemical Pathways
CHIR-99021 activates the canonical Wnt signaling pathway by inhibiting GSK-3 . This leads to the stabilization and accumulation of β-catenin, a key component of this pathway . The Wnt/β-catenin pathway causes an accumulation of β-catenin in the cytoplasm and its eventual translocation into the nucleus . It acts as a transcriptional coactivator of transcription factors that belong to the TCF/LEF gene group .
Result of Action
CHIR-99021 promotes various cellular processes, including the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), by enhancing the Wnt/β-catenin signaling pathway . It also promotes the differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes .
Biochemical Analysis
Biochemical Properties
CHIR-99021 trihydrochloride inhibits GSK-3α and GSK-3β with IC50 values of 10 nM and 6.7 nM respectively . GSK-3 is responsible for phosphorylating either the serine or threonine residues of its substrates .
Cellular Effects
The effects of CHIR-99021 trihydrochloride on cells are primarily mediated through its inhibition of GSK-3. By inhibiting GSK-3, CHIR-99021 trihydrochloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of CHIR-99021 trihydrochloride involves binding to GSK-3 and inhibiting its kinase activity. This can lead to changes in gene expression and other downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHIR 99021 trihydrochloride involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of CHIR 99021 trihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
CHIR 99021 trihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
CHIR 99021 trihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting GSK-3 and related pathways.
Comparison with Similar Compounds
Similar Compounds
SB-216763: Another GSK-3 inhibitor with similar potency and selectivity.
BIO (6-bromoindirubin-3’-oxime): A potent inhibitor of GSK-3 with a different chemical structure.
TWS119: A selective GSK-3 inhibitor used in stem cell research.
Uniqueness
CHIR 99021 trihydrochloride stands out due to its high selectivity for GSK-3 over other kinases, making it a valuable tool for studying specific signaling pathways. Its ability to promote the self-renewal and pluripotency of stem cells has made it a preferred choice in regenerative medicine and stem cell research .
Properties
IUPAC Name |
6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N8.3ClH/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19;;;/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFVSCNMMZRCIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl5N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782235-14-6 |
Source


|
| Record name | Laduviglusib trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1782235146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LADUVIGLUSIB TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMF6N91874 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
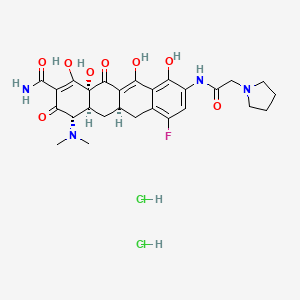
![2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B560569.png)
